![molecular formula C19H24N2O B1351314 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine CAS No. 418779-31-4](/img/structure/B1351314.png)

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine” is a compound that belongs to the class of organic compounds known as carbazoles1. These are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring1. The compound has a molecular weight of 380.922.

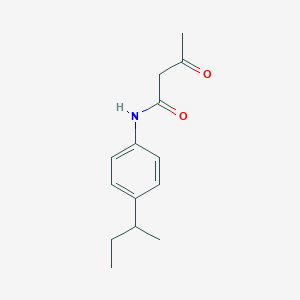

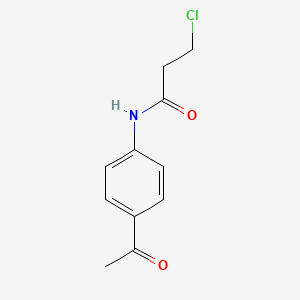

Synthesis Analysis

The synthesis of carbazole derivatives, including “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine”, has been a topic of interest in the scientific community34. Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers3.

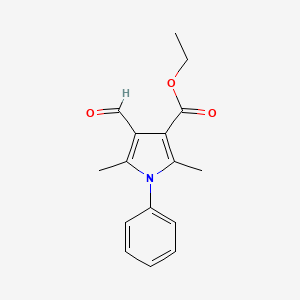

Molecular Structure Analysis

The molecular structure of “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine” has been confirmed by various spectral analyses25. The InChI code for this compound is 1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19 (21)20-14-17 (12-13-22 (20)25)15-24-16-18-8-4-7-11-23 (18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H2.

Chemical Reactions Analysis

Carbazole-based compounds, including “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine”, are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability3. They have been used in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors3.

Physical And Chemical Properties Analysis

“N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine” is a solid compound2. It should be stored in an inert atmosphere, under -20°C2. Its purity is 98%2.科学的研究の応用

Synthesis and Characterization

The synthesis of carbazole derivatives, including N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine, typically involves reactions of 9-ethyl-9H-carbazole with other chemical agents to create compounds with varied potential applications. For example, Asiri, Khan, and Rasul (2010) synthesized a derivative by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole, confirming the structure through elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis (Asiri, Khan, & Rasul, 2010). Such synthetic methodologies provide a basis for exploring the chemical and physical properties of carbazole derivatives, contributing to the development of materials with specific desired functions.

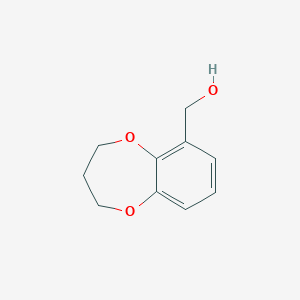

Biological Applications

Carbazole derivatives have been explored for their biological activities, including antimicrobial and antitumor properties. Verma, Awasthi, and Jain (2022) synthesized a novel series of carbazole conjugates and characterized their structures, highlighting their potential for biological applications (Verma, Awasthi, & Jain, 2022). Similarly, Sharma, Kumar, and Pathak (2014) evaluated the antibacterial, antifungal, and anticancer activities of novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives, finding significant activity in some compounds (Sharma, Kumar, & Pathak, 2014).

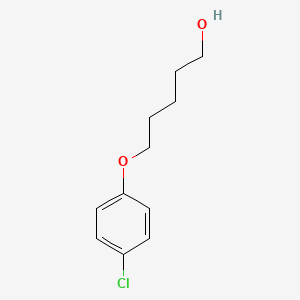

Chemical Sensors and Material Science

Carbazole-based compounds have also been applied in the development of chemical sensors and materials science. Gao et al. (2019) designed and synthesized a Schiff-base for the selective and sensitive detection of Al3+, demonstrating its application in cell imaging (Gao et al., 2019). This highlights the versatility of carbazole derivatives in creating sensors for environmental monitoring and biomedical research.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning"2. The hazard statements include H302, H315, H319, and H3352. Precautionary statements include P261 and P305+P351+P3382.

将来の方向性

Carbazole-based compounds, including “N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine”, have a wide range of applications and continue to be a topic of interest in scientific research3. Their suitability in various applications such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors, suggests a promising future direction3.

特性

IUPAC Name |

N-[(9-ethylcarbazol-3-yl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-4-21-18-8-6-5-7-16(18)17-11-15(9-10-19(17)21)12-20-14(2)13-22-3/h5-11,14,20H,4,12-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHWYVUJHXFKLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)CNC(C)COC)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386052 |

Source

|

| Record name | STK232820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine | |

CAS RN |

418779-31-4 |

Source

|

| Record name | STK232820 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)

![3-[2,3-Di(benzyloxy)phenyl]propanenitrile](/img/structure/B1351254.png)

![[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(2H-tetrazol-5-yl)oxan-2-yl]methyl acetate](/img/structure/B1351257.png)